molecular formula C19H21ClFNO3 B7790807 Paroxetine hydrochloride CAS No. 130855-16-2

Paroxetine hydrochloride

Cat. No.: B7790807
CAS No.: 130855-16-2
M. Wt: 365.8 g/mol
InChI Key: GELRVIPPMNMYGS-RVXRQPKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Paroxetine hydrochloride, commonly known as Paxil, is a potent selective serotonin reuptake inhibitor (SSRI) used to treat various disorders such as major depressive disorder, panic disorder, obsessive-compulsive disorder, social anxiety disorder, generalized anxiety disorder, and posttraumatic stress disorder . Its primary target is the serotonin transporter in the brain, which plays a crucial role in regulating mood, emotions, and behavior .

Mode of Action

This compound exerts its therapeutic effects by inhibiting the reuptake of serotonin in the brain . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This potentiation of serotonergic activity in the central nervous system is presumed to be responsible for the drug’s antidepressant and anxiolytic effects .

Biochemical Pathways

This compound affects the serotonin pathway in the brain. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing serotonergic neurotransmission . This leads to downstream effects such as mood elevation and reduction in anxiety .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics, with its plasma concentrations increasing disproportionately with dose . It is metabolized by two metabolic pathways, providing a buffer against dramatic increases in plasma drug concentrations . The average elimination half-life is approximately 21 hours . These pharmacokinetic properties influence the drug’s bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonergic activity in the central nervous system . This results in mood elevation and reduction in anxiety, thereby alleviating the symptoms of the disorders it is used to treat .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms and individual variants can lead to variability in the drug’s pharmacokinetic properties . Additionally, the drug’s interaction with several molecular targets can be influenced by various factors, including the basic chemical and pharmaceutical properties .

Biochemical Analysis

Biochemical Properties

Paroxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) . It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . This property allows it to interact with serotonin transporters in the brain, inhibiting the reuptake of serotonin and leading to increased serotonin concentrations . This interaction with serotonin transporters is the primary biochemical reaction involving this compound .

Cellular Effects

This compound influences cell function primarily through its impact on serotonin levels . By inhibiting the reuptake of serotonin, it increases the amount of this hormone that the body makes and releases in the brain . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The mechanism of action of this compound is primarily through its binding to the serotonin transporter, inhibiting the reuptake of serotonin . This leads to an increase in serotonin concentrations in the synaptic cleft, enhancing serotoninergic transmission . This mechanism is thought to contribute to its antidepressant and anxiolytic effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For instance, the drug’s impact on serotonin levels can lead to adaptive changes in the brain’s serotonin system with chronic administration . Additionally, the drug’s pharmacokinetic properties, such as its absorption and elimination rates, can influence its temporal effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, at therapeutic doses, it can improve sperm quality in an animal model of depression . At higher doses, it can cause side effects such as fatigue, excitation, nervousness, or loss of appetite .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme . The drug’s metabolism involves extensive first-pass metabolism in the liver . The metabolites are then excreted in the urine and feces .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paroxetine hydrochloride is synthesized through a multi-step process involving the reaction of 4-fluorophenylpiperidine with 3,4-methylenedioxybenzaldehyde to form the intermediate compound, which is then reduced and cyclized to produce paroxetine . The final step involves the conversion of paroxetine to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Paroxetine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Paroxetine hydrochloride has a wide range of scientific research applications:

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61869-08-7 (Parent)
Record name Paroxetine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50228914
Record name Paroxetine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78246-49-8, 130855-16-2, 110429-35-1
Record name Paroxetine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78246-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paroxetine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Paroxetine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXETINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I3T11UD2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAROXETINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V22ESA4MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetine hydrochloride
Reactant of Route 2
Paroxetine hydrochloride
Reactant of Route 3
Paroxetine hydrochloride
Reactant of Route 4
Paroxetine hydrochloride
Reactant of Route 5
Paroxetine hydrochloride
Reactant of Route 6
Paroxetine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.